1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethanamine hydrochloride
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Overview
Description
1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethanamine hydrochloride typically involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the coupling of an azide and an alkyne to form the triazole ring. The reaction is usually catalyzed by copper(I) ions, which can be introduced using copper sulfate and sodium ascorbate in an aqueous medium .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions. For instance, using acetonitrile as a solvent instead of 1,4-dioxane, and employing copper(I) oxide as a catalyst without any ligands can improve the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, photographic materials, and corrosion inhibitors
Mechanism of Action
The mechanism of action of 1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-(2-methyl-2H-1,2,3-triazol-4-yl)pyridin-2-amine
- 2-[(1-Methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline
Uniqueness
1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethanamine hydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C5H11ClN4 |
---|---|
Molecular Weight |
162.62 g/mol |
IUPAC Name |
1-(2-methyltriazol-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H10N4.ClH/c1-4(6)5-3-7-9(2)8-5;/h3-4H,6H2,1-2H3;1H |
InChI Key |
LMHGKPXCDJQPBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN(N=C1)C)N.Cl |
Origin of Product |
United States |
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